molecular formula C40H58S4 B066407 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene CAS No. 162151-09-9

3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene

Cat. No. B066407
CAS RN: 162151-09-9
M. Wt: 667.2 g/mol
InChI Key: DZUNDTRLGXGTGU-UHFFFAOYSA-N
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Description

3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a semiconducting oligomer of the p-type . It is also used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) . It is a solution-processable π-conjugated semiconductor used in flexible printed electronics such as high-sensitivity chemical sensors based on organic thin-film transistors .


Synthesis Analysis

The synthesis of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene involves polymerization . It is also used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) .


Molecular Structure Analysis

The empirical formula of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is C40H58S4 . Its molecular weight is 667.15 . The band gap of the related compound PQT-12 is 2.27 eV .


Chemical Reactions Analysis

3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is used in the self-assembly of regioregular poly (3,3’‘’-didodecylquarterthiophene) in chloroform .


Physical And Chemical Properties Analysis

3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a solid with a melting point of 55-59 °C . The band gap of the related compound PQT-12 is 2.27 eV .

Scientific Research Applications

Semiconducting Oligomer

“3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” is a semiconducting oligomer of the p-type . This means it can conduct electricity under certain conditions, making it useful in various electronic devices.

Monomer for Polymer Preparation

This compound is also used as a monomer to prepare poly (3,3’‘’-dialkyl-quaterthiophene) polymers (PQTs) . These polymers have applications in the field of organic electronics due to their good charge transport properties.

Organic Thin Film Transistors (OTFTs)

The compound is used in the fabrication of high sensitivity chemical sensors based on organic thin film transistors . These sensors have potential applications in environmental monitoring, healthcare, and security.

Organic Solar Cells

“3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” can be used as a donor material in organic solar cells . Organic solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.

Control of Microstructure

Research shows that the microstructure of “3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” can be controlled by the choice of solvent . This property can be exploited in the design and fabrication of organic electronic devices.

Laser-Induced Forward Transfer (LIFT)

Studies have shown that “3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” spin-coated on a donor substrate can be transferred by means of solid phase laser-induced forward transfer (LIFT) technique onto Si/SiO2 receiver substrates to form the active layer without altering its microstructure . This is important for potential large-scale fabrication of organic thin-film transistors (OTFTs).

Safety and Hazards

3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUNDTRLGXGTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

682763-35-5
Record name 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, 3,3′′′-didodecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682763-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20327781
Record name NSC686347
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene

CAS RN

162151-09-9
Record name NSC686347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, particularly its side chains, influence its performance in organic electronic devices?

A1: Research indicates that the didodecyl side chains in 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene play a crucial role in its self-assembly and charge transport properties. A study comparing various polythiophenes, including poly(3,3'''-didodecyl[2,2′:5′,2′′:5′′,2′′′‐quaterthiophene]‐5,5′′′‐diyl) (PQT), found that side chain length and density affect the maximum carrier mobility and hysteresis observed in electrolyte-gated transistors (EGTs). [] PQT, with its reduced side chain density, exhibited higher hole mobility but also showed larger hysteresis compared to poly(3-alkylthiophenes) with longer alkyl side chains. This suggests that while the bulky didodecyl groups may hinder efficient packing, they also contribute to enhanced charge transport, likely due to reduced intermolecular interactions.

Q2: What synthetic challenges exist in producing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, and how can these be addressed?

A2: Synthesizing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene polymers using direct heteroarylation polymerization (DHAP) presents a significant challenge due to potential side reactions leading to branching defects. [] These defects can negatively impact the material's optoelectronic properties and performance in devices. Research has shown that achieving high selectivity in the coupling reaction is crucial for minimizing these defects. Utilizing a specific catalyst system, such as the Herrmann–Beller catalyst with P(o-NMe2Ph)3 ligand, enables selective thiophene-thiophene couplings at the desired α-positions, minimizing the formation of undesirable β-branching. [] This control over the polymerization process is essential for obtaining well-defined polymers with improved optoelectronic properties.

Q3: Are there analytical techniques available to monitor the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene?

A3: Yes, various analytical techniques can assess the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene. Solid-state optical and thermal measurements, like UV-Vis spectroscopy and differential scanning calorimetry (DSC), can reveal the presence of even minor molecular defects, such as β-branching, by detecting changes in the material's absorption spectrum and thermal transitions. [] Additionally, techniques like gel permeation chromatography (GPC) can determine the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process's efficiency and the presence of any undesired oligomers or byproducts. Combining these analytical tools ensures the production of high-quality 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene suitable for advanced applications.

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